molecular formula C21H20N2O3S B11694538 N-(2-methoxyphenyl)-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide

N-(2-methoxyphenyl)-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide

Cat. No.: B11694538
M. Wt: 380.5 g/mol
InChI Key: BKMHTKOIKNZTAE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide is a synthetic organic compound that belongs to the class of sulfonylbenzenecarboximidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide typically involves the reaction of 2-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the reaction with benzenecarboximidamide. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases like triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of a nitro group may yield aniline derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-(4-methylbenzenesulfonyl)benzamide
  • N-(2-methoxyphenyl)-N’-(4-methylbenzenesulfonyl)aniline
  • N-(2-methoxyphenyl)-N’-(4-methylbenzenesulfonyl)benzylamine

Uniqueness

N-(2-methoxyphenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

InChI

InChI=1S/C21H20N2O3S/c1-16-12-14-18(15-13-16)27(24,25)23-21(17-8-4-3-5-9-17)22-19-10-6-7-11-20(19)26-2/h3-15H,1-2H3,(H,22,23)

InChI Key

BKMHTKOIKNZTAE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3OC

Origin of Product

United States

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